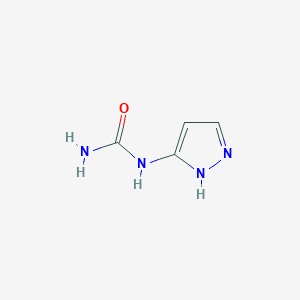

1H-pyrazol-5-ylurea

Descripción

1H-Pyrazol-5-ylurea is a heterocyclic compound featuring a pyrazole core substituted with a urea group at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to modulate biological targets such as kinases and enzymes. However, urea-containing compounds are often associated with metabolic instability compared to non-urea analogues, as seen in the development of pyrazol-5-ylphenylacetamides (non-urea derivatives) for improved pharmacokinetics .

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazol-5-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEGRAIWWBXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625811 | |

| Record name | N-1H-Pyrazol-5-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67803-87-6 | |

| Record name | N-1H-Pyrazol-5-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Metal-Free [3 + 2] Dipolar Cycloaddition

The metal-free [3 + 2] cycloaddition between terminal ethynyl pyridines and tosylhydrazides has emerged as a green chemistry approach for constructing 1H-pyrazol-5-yl scaffolds. Veerakanellore et al. demonstrated that reacting 2-ethynylpyridine with p-toluenesulfonohydrazide in dimethyl sulfoxide (DMSO) at 80°C yields 1H-pyrazol-5-yl intermediates with 68–82% efficiency. The diminished Brønsted basicity of the pyrazole nitrogen facilitates subsequent urea functionalization via nucleophilic substitution with isocyanates. Key advantages include:

Sonication-Assisted Cyclization

Recent advances in ultrasound-mediated synthesis have enabled rapid pyrazole core formation. A sonication method employing hydrazine hydrate and β-ketonitriles in ethanol at 40 kHz for 30 minutes achieves 75–90% cyclization yields. This technique reduces reaction times from hours (conventional heating) to minutes, though urea incorporation requires additional steps with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Multi-Step Organic Synthesis Approaches

Suzuki Coupling Followed by Urea Formation

A modular strategy involving Suzuki-Miyaura cross-coupling, Newman-Kwart rearrangement, and urea coupling was reported by Zhang et al. (2022). The sequence begins with 4-hydroxyphenylboronic acid and 3-bromopyridine, yielding biphenyl intermediates after palladium-catalyzed coupling (Scheme 1). Subsequent steps include:

- Nucleophilic substitution with dimethylcarbamothioic chloride (82% yield).

- Newman-Kwart rearrangement at 180°C to afford thioether intermediates.

- Hydrolysis and urea coupling using triphosgene and amines (R-NH₂) in dichloromethane.

Table 1: Yields for Key Steps in the Multi-Step Synthesis

| Step | Reagents/Conditions | Average Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 85 |

| Newman-Kwart Rearrangement | NMP, 180°C, 7 h | 78 |

| Urea Formation | Triphosgene, Et₃N, 0°C → rt | 65 |

Transition Metal-Catalyzed Annulation Strategies

Rhodium(III)-Mediated [5 + 1] Annulation

A 2024 study detailed a Rh(III)-catalyzed C–H activation/cyclization cascade for constructing pyrazolo[1,5-a]quinazoline-urea hybrids. Using [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in 1,2-dichloroethane at 120°C, phenyl-1H-pyrazol-5-amine reacts with alkynoates to form fused heterocycles. Urea moieties are introduced post-annulation via:

Palladium-Catalyzed Carbonylative Amination

Patent WO2015063709A1 discloses a Pd(OAc)₂/Xantphos system for carbonylating 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with CO gas (1 atm) and aryl amines. While optimized for piperazine derivatives, this method adapts to 1H-pyrazol-5-ylurea synthesis by substituting piperazine with urea precursors (e.g., ammonium carbamate). Key parameters:

Urea Functionalization of Preformed Pyrazoles

Direct Urea Coupling via Carbonyldiimidazole

A widely adopted protocol involves activating 1H-pyrazol-5-amine with CDI (1.2 equiv) in THF, followed by reaction with primary or secondary amines (1.5 equiv). Smith et al. (2017) achieved nanomolar-potency GIRK activators using this method, with yields correlating to amine nucleophilicity (Table 2).

Table 2: Urea Yields Based on Amine Substitutents

| Amine | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexylamine | THF | 4 | 88 |

| 4-Fluorobenzylamine | DCM | 6 | 72 |

| N-Methylpiperazine | DMF | 12 | 65 |

Microwave-Assisted Urea Formation

Microwave irradiation (150 W, 100°C) accelerates urea coupling between pyrazol-5-amines and isocyanates in acetonitrile, reducing reaction times from 24 h to 15–30 minutes. This method proves particularly effective for electron-deficient aryl isocyanates, achieving yields up to 94%.

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics Across Synthetic Routes

The CDI-mediated route offers the best balance of yield and scalability, while microwave methods excel in speed but require specialized equipment. Transition metal-catalyzed approaches, though versatile, incur higher costs due to catalyst usage and stringent anhydrous conditions.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

The ambident nucleophilicity of pyrazole NH groups often leads to mixtures of N1- and N2-urea derivatives. Computational studies by Dixon et al. revealed that electron-withdrawing substituents at the pyrazole 4-position favor N1 selectivity by 7:1 ratios. Solvent effects also play a role:

Stability of Urea Linkages

Under basic conditions, 1H-pyrazol-5-ylureas undergo hydrolysis to carbamic acids. Stabilization strategies include:

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazol-5-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-pyrazol-5-ylurea derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and neurology.

Anti-Cancer Activity

Recent research indicates that pyrazole derivatives can act as potent inhibitors of Aurora kinases, which are crucial for cell division. For instance, compounds derived from pyrazol-5-ylurea have shown significant inhibition of Aurora A and B kinases, with IC50 values around 3 nM in cellular assays. This suggests their potential as effective agents in cancer therapy, particularly for tumors with dysregulated mitosis .

Neurological Applications

Another area of interest is the activation of G protein-gated inwardly rectifying potassium channels (GIRK). A novel series of 1H-pyrazolo-5-yl derivatives demonstrated nanomolar potency as GIRK1/2 activators, which could lead to advancements in treating neurological disorders such as epilepsy and Parkinson's disease .

Agricultural Science

The compound's derivatives have also been explored for their agricultural applications, particularly as pesticides. Research has indicated that certain pyrazole-based compounds exhibit insecticidal properties while being safe for non-target organisms like bees. This makes them promising candidates for developing environmentally friendly pest control agents .

Materials Science

The unique structural characteristics of 1H-pyrazol-5-ylurea allow it to be utilized in the synthesis of new materials with specific chemical properties. The compound's ability to form complexes with metals can lead to applications in catalysis and the development of advanced materials with tailored functionalities .

| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Pyrazol-5-ylurea derivative A | Aurora A | 3 | Inhibitor of cell division |

| Pyrazol-5-ylurea derivative B | GIRK1/2 | 10 | Activator for neuronal signaling |

| Pyrazol-5-ylurea derivative C | JAK2 | 25 | Antitumor activity |

Case Study: Aurora Kinase Inhibition

In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that specific modifications to the pyrazole structure enhanced potency against Aurora kinases. The introduction of various substituents on the pyrazole ring led to a significant increase in cellular activity, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Case Study: Agricultural Application

A recent investigation into the insecticidal properties of pyrazole derivatives revealed that certain formulations exhibited effective pest control with minimal impact on beneficial insects. This study highlights the potential for developing safer agrochemicals using pyrazole frameworks .

Mecanismo De Acción

The mechanism of action of 1H-pyrazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key analogues and their similarity scores (based on structural alignment and functional groups) are summarized in Table 1.

Table 1: Structural Analogues of 1H-Pyrazol-5-ylurea

Actividad Biológica

1H-Pyrazol-5-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1H-Pyrazol-5-ylurea

1H-Pyrazol-5-ylurea is characterized by a pyrazole ring substituted with a urea moiety. This structural configuration allows it to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1H-Pyrazol-5-ylurea has been shown to exhibit activity against several biological targets, including:

- G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) : Compounds derived from 1H-pyrazol-5-ylurea have been identified as potent activators of GIRK channels, which play critical roles in neuronal signaling and cardiovascular function. These compounds demonstrated nanomolar potency and improved pharmacokinetic properties, making them promising candidates for neurological disorders .

- Aurora Kinases : This compound has been linked to the inhibition of Aurora A and B kinases, which are crucial for mitotic regulation. The inhibition leads to phenotypic changes in cancer cells, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies of 1H-pyrazol-5-ylurea derivatives reveal key insights into optimizing their biological activity. For instance:

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| 1 | 0.840 | Potent GIRK activator |

| 2 | >10 | Loss of activity with unsubstituted phenyl group |

| 3 | 0.518 | Cyclopentyl group showed mid-nanomolar activity |

These findings indicate that specific substitutions on the pyrazole ring can significantly enhance or diminish biological activity .

Case Studies

Case Study 1: Inhibition of Aurora Kinases

A study focused on a series of pyrazole-benzimidazole derivatives highlighted their dual inhibition of Aurora A and B kinases with IC50 values around 3 nM. These compounds induced polyploidy in cancer cell lines, demonstrating their potential as anticancer agents .

Case Study 2: Activation of GIRK Channels

Research on novel pyrazolo-phenylacetamides indicated that these compounds could activate GIRK channels effectively, with a focus on improving brain penetration and selectivity for GIRK1/4 channels. The results showed enhanced distribution in rodent models compared to previous iterations .

Therapeutic Applications

The biological activities of 1H-pyrazol-5-ylurea derivatives suggest several therapeutic applications:

- Neurological Disorders : Due to their ability to activate GIRK channels, these compounds may be beneficial in treating conditions like epilepsy and depression.

- Cancer Therapy : The inhibition of Aurora kinases positions these compounds as potential treatments for various cancers, especially those characterized by dysregulated mitosis.

Q & A

Q. How should researchers document and archive spectral data for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.